2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Overview
Description
2-Chloro-1,3,5-tris(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H2ClF9. It is a derivative of benzene, where three hydrogen atoms are replaced by trifluoromethyl groups and one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3,5-tris(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 2-chloro-1,3,5-trinitrobenzene using trifluoromethylating agents such as Ruppert-Prakash reagent (CF3TMS) in the presence of a base . Another method involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4) to introduce the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,5-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-1,3,5-tris(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry . The compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chlorobenzotrifluoride: Contains only one trifluoromethyl group, resulting in different chemical properties and reactivity.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups, leading to different electronic and steric effects.
Uniqueness
2-Chloro-1,3,5-tris(trifluoromethyl)benzene is unique due to the presence of three trifluoromethyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity in substitution reactions .
Properties
IUPAC Name |
2-chloro-1,3,5-tris(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWJWIMWBGMZJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371549 | |
Record name | 2-chloro-1,3,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444-38-2 | |
Record name | 2-chloro-1,3,5-tris(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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